![molecular formula C15H11N3S B2590127 6-(メチルチオ)ベンゾ[4,5]イミダゾ[1,2-c]キナゾリン CAS No. 76196-83-3](/img/structure/B2590127.png)

6-(メチルチオ)ベンゾ[4,5]イミダゾ[1,2-c]キナゾリン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

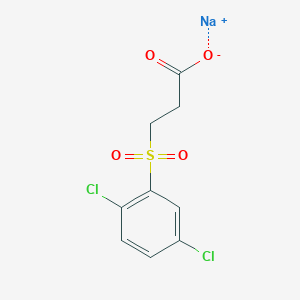

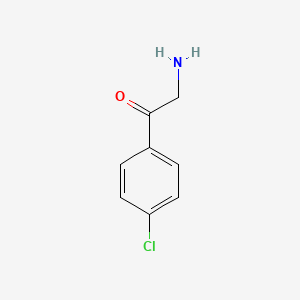

“6-(Methylthio)benzimidazo[1,2-c]quinazoline” is a quinazoline derivative . Quinazoline derivatives are nitrogen-rich heterocyclic compounds that have drawn attention due to their significant biological activities . The molecular formula of “6-(Methylthio)benzimidazo[1,2-c]quinazoline” is C15H11N3S, and its molecular weight is 265.33.

Synthesis Analysis

Quinazoline derivatives can be synthesized using various methods, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . In one method, 2-(2-aminophenyl)-1H-imidazoles was reduced by Zn/H+ to 2-(2-aminophenyl)-1H-imidazoles, which then reacted with isothiocyanates to get an intermediate .Molecular Structure Analysis

The molecular structure of “6-(Methylthio)benzimidazo[1,2-c]quinazoline” includes a benzimidazole fused to a quinazoline, with a methylthio group attached at the 6-position.Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions. For instance, in the synthesis of imidazo[1,2-c]quinazoline derivatives, 2-(2-nitro-phenyl)-1H-imidazoles was reduced by Zn/H+ to 2-(2-aminophenyl)-1H-imidazoles, which then reacted with isothiocyanates to get an intermediate .科学的研究の応用

シクロオキシゲナーゼ-2阻害剤

この化合物は、選択的シクロオキシゲナーゼ-2(COX-2)阻害剤として作用する新しいシリーズのベンゾ[4,5]イミダゾ[1,2-a]ピリミジン誘導体の合成に使用されてきました . これらの阻害剤は、炎症や痛みの治療に潜在的な用途があります .

抗がん剤

「6-(メチルチオ)ベンゾ[4,5]イミダゾ[1,2-c]キナゾリン」を含むキナゾリン誘導体は、抗がん特性を示すことが判明しました . それらは、さまざまな種類の癌の治療のための新しい治療薬の開発に使用されてきました .

抗炎症剤

キナゾリン誘導体は、COX-2阻害剤としての役割に加えて、抗炎症特性を持っていることも判明しました . それらは、炎症性疾患の治療のための薬剤の開発に使用できます .

鎮痛剤

キナゾリン誘導体は、鎮痛(痛みを軽減する)特性を示すことが判明しました . それらは、新しい鎮痛薬の開発に使用できます .

ペルオキシナイトライト検出

ペルオキシナイトライト(ONOO−)の検出のために、新しいジヒドロベンゾ[4,5]イミダゾ[1,2-c]キナゾリンベースのプローブが合成されました。ペルオキシナイトライトは、多くの生理学的および病理学的プロセスにおいて重要な役割を果たす、活性酸素種(ROS)の一種です .

セレノエーテルの合成

この化合物は、置換ベンゾ[4,5]イミダゾ[2,1-b]チアゾール誘導体の金属フリーの部位選択的C–Hセレニル化に使用されており、構造的に編成されたセレノエーテルの合成につながりました .

作用機序

Target of Action

The primary target of the compound 6-(methylthio)benzo[4,5]imidazo[1,2-c]quinazoline is Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are significant mediators of inflammation .

Mode of Action

6-(methylthio)benzo[4,5]imidazo[1,2-c]quinazoline acts as a COX-2 inhibitor . It binds to the active site of the COX-2 enzyme, thereby inhibiting its activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .

Biochemical Pathways

The action of 6-(methylthio)benzo[4,5]imidazo[1,2-c]quinazoline primarily affects the arachidonic acid pathway . By inhibiting COX-2, it prevents the production of prostaglandins from arachidonic acid . This leads to a decrease in inflammation, pain, and fever .

Pharmacokinetics

The compound’s lipophilicity suggests that it may have good absorption and distribution characteristics

Result of Action

The inhibition of COX-2 by 6-(methylthio)benzo[4,5]imidazo[1,2-c]quinazoline results in a decrease in the production of prostaglandins . This leads to a reduction in inflammation, pain, and fever . In addition, it has been shown to have considerable inhibitory effects on MCF-7 breast cancer cells .

将来の方向性

Quinazoline derivatives, including “6-(Methylthio)benzimidazo[1,2-c]quinazoline”, continue to be a focus of research due to their significant biological activities . Future research may focus on developing new synthetic methods, exploring additional biological activities, and optimizing their pharmacological properties .

生化学分析

Biochemical Properties

6-(methylthio)benzo[4,5]imidazo[1,2-c]quinazoline has been identified as a potent inhibitor of α-glucosidase, an enzyme that plays a crucial role in the digestion of dietary carbohydrates . The compound interacts with the enzyme, inhibiting its activity and thereby reducing the rate of carbohydrate digestion . This interaction could potentially be leveraged for the treatment of type 2 diabetes mellitus .

Cellular Effects

In cellular contexts, 6-(methylthio)benzo[4,5]imidazo[1,2-c]quinazoline has been shown to exhibit inhibitory effects against various tumor cell lines . The compound’s influence on cell function extends to its impact on cell signaling pathways and gene expression .

Molecular Mechanism

At the molecular level, 6-(methylthio)benzo[4,5]imidazo[1,2-c]quinazoline exerts its effects through binding interactions with biomolecules, such as enzymes . For instance, it has been shown to inhibit the activity of α-glucosidase through a mechanism that involves binding to the enzyme . Further evaluations including kinetic analysis, circular dichroism, fluorescence spectroscopy, and thermodynamic profile were carried out for the most potent compound .

Temporal Effects in Laboratory Settings

The effects of 6-(methylthio)benzo[4,5]imidazo[1,2-c]quinazoline have been studied over time in laboratory settings . These studies have provided insights into the compound’s stability, degradation, and long-term effects on cellular function

Dosage Effects in Animal Models

While specific studies on the dosage effects of 6-(methylthio)benzo[4,5]imidazo[1,2-c]quinazoline in animal models are currently limited, it is known that the effects of similar compounds can vary with different dosages

Metabolic Pathways

Given its inhibitory effects on α-glucosidase, it is likely that the compound is involved in the metabolism of carbohydrates

Transport and Distribution

It is likely that the compound interacts with transporters or binding proteins, which could influence its localization or accumulation .

Subcellular Localization

It is possible that the compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .

特性

IUPAC Name |

6-methylsulfanylbenzimidazolo[1,2-c]quinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3S/c1-19-15-17-11-7-3-2-6-10(11)14-16-12-8-4-5-9-13(12)18(14)15/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEKHKTWLEZZJCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=CC=CC=C2C3=NC4=CC=CC=C4N31 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-[3-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,5-dimethylbenzamide](/img/structure/B2590054.png)

![N-cyclohexyl-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2590059.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-isonicotinoylpiperidin-4-yl)methyl)acrylamide](/img/structure/B2590060.png)

![3-(2-fluorobenzyl)-8-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2590062.png)

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2590066.png)